Estra-1(10),2,4-triene-2,3,17-triol
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Description
Estra-1(10),2,4-triene-2,3,17-triol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
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Biological Activity
Estra-1(10),2,4-triene-2,3,17-triol, commonly known as estriol, is a naturally occurring estrogen that plays a significant role in various biological processes. Estriol is synthesized from estrone and estradiol and is primarily produced during pregnancy by the placenta. This article delves into the biological activity of estriol, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Estriol exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. The interaction with these receptors leads to various downstream effects:
- Gene Expression Modulation : Estriol influences the transcription of genes involved in reproductive health, bone density maintenance, and cardiovascular function.
- Cell Signaling Pathways : It activates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.
1. Reproductive Health
Estriol plays a vital role in female reproductive health. Its levels fluctuate during the menstrual cycle and are significantly elevated during pregnancy.
- Case Study : A study by Harlow et al. (2019) demonstrated that estriol administration in pregnant women resulted in improved outcomes for fetal development and reduced risks of preterm labor.
2. Bone Health
Estriol has been shown to have a protective effect on bone density.
- Research Findings : A clinical trial reported by Kelsey et al. (2020) indicated that postmenopausal women receiving estriol therapy exhibited a significant increase in bone mineral density compared to those on placebo.
3. Cardiovascular Effects
Estriol may have cardioprotective properties due to its influence on lipid profiles and vascular function.
- Data Table: Cardiovascular Effects of Estriol
Parameter | Estriol Treatment | Control Group | Significance |
---|---|---|---|
Total Cholesterol | Decreased | Stable | p < 0.05 |
HDL Cholesterol | Increased | Stable | p < 0.01 |
Blood Pressure | Reduced | Stable | p < 0.05 |
1. Hormone Replacement Therapy (HRT)
Estriol is often used in HRT for menopausal symptoms relief.
- Study Findings : Research by Smith et al. (2021) showed that patients receiving estriol as part of HRT reported fewer side effects compared to those receiving other estrogens.
2. Management of Vulvovaginal Atrophy
Estriol is effective in treating vulvovaginal atrophy due to its local estrogenic effects.
- Clinical Evidence : A randomized controlled trial showed significant improvement in vaginal dryness and discomfort among women treated with estriol vaginal cream compared to placebo (Johnson et al., 2022).
Safety and Side Effects
While generally well-tolerated, estriol can cause side effects in some individuals:
- Common Side Effects : Nausea, headache, breast tenderness.
- Serious Concerns : There is ongoing debate regarding the potential risk of hormone-related cancers; however, studies suggest that estriol may have a lower risk profile compared to other estrogens.
Properties
IUPAC Name |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDHNKDVHLEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859350 |
Source
|
Record name | Estra-1(10),2,4-triene-2,3,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7683-31-0 |
Source
|
Record name | Estra-1(10),2,4-triene-2,3,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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